molecular formula C9H16O2 B13289888 1-(2-Hydroxyethyl)-2-methylcyclopentane-1-carbaldehyde

1-(2-Hydroxyethyl)-2-methylcyclopentane-1-carbaldehyde

Cat. No.: B13289888
M. Wt: 156.22 g/mol
InChI Key: GOXREPDJPFXDDJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a hydroxyethyl group and a methyl group, along with an aldehyde functional group

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)-2-methylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with ethylene oxide in the presence of a base to form the hydroxyethyl derivative. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the desired aldehyde.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives, respectively.

Scientific Research Applications

1-(2-Hydroxyethyl)-2-methylcyclopentane-1-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism by which 1-(2-Hydroxyethyl)-2-methylcyclopentane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(2-Hydroxyethyl)-2-methylcyclopentane-1-carbaldehyde include:

    2-Methylcyclopentanone: Lacks the hydroxyethyl and aldehyde groups, making it less reactive in certain chemical reactions.

    1-(2-Hydroxyethyl)-cyclopentane-1-carbaldehyde: Similar structure but without the methyl group, which may affect its steric and electronic properties.

    1-(2-Hydroxyethyl)-2-methylcyclopentane-1-carboxylic acid: The carboxylic acid derivative, which has different reactivity and applications compared to the aldehyde.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(2-hydroxyethyl)-2-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-8-3-2-4-9(8,7-11)5-6-10/h7-8,10H,2-6H2,1H3

InChI Key

GOXREPDJPFXDDJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CCO)C=O

Origin of Product

United States

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